Bis(difluorophosphino)methylamine
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Overview
Description
Bis(difluorophosphino)methylamine is an organophosphorus compound with the molecular formula CH₃F₄NP₂. It is characterized by the presence of two difluorophosphino groups attached to a central nitrogen atom, which is further bonded to a methyl group. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(difluorophosphino)methylamine can be synthesized through the reaction of phosphorus pentafluoride with methylamine. The reaction typically proceeds in two steps:
- Formation of methylaminodifluorophosphine (MeNHPF₂) by reacting methylamine with phosphorus trifluoride.
- Subsequent reaction of methylaminodifluorophosphine with additional phosphorus trifluoride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(difluorophosphino)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of one or both difluorophosphino groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and amines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phosphines and amines.
Oxidation Reactions: Oxidized derivatives of this compound.
Reduction Reactions: Reduced phosphine derivatives.
Scientific Research Applications
Bis(difluorophosphino)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which bis(difluorophosphino)methylamine exerts its effects is primarily through its ability to coordinate with metal centers. The difluorophosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Molecular Targets and Pathways:
Coordination with Metal Centers: The primary molecular targets are transition metals, with which the compound forms stable complexes.
Catalytic Pathways: These complexes can catalyze a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
- Bis(difluorophosphino)amine (FP)NH
- Tris(difluorophosphino)amine (FP)N
Comparison:
- Structural Differences: Bis(difluorophosphino)methylamine has a methyl group attached to the nitrogen atom, whereas bis(difluorophosphino)amine and tris(difluorophosphino)amine do not.
- Reactivity: The presence of the methyl group in this compound can influence its reactivity and the stability of its complexes compared to its analogs .
- Applications: While all three compounds are used in coordination chemistry, this compound’s unique structure may offer distinct advantages in specific catalytic applications .
Properties
CAS No. |
17648-18-9 |
---|---|
Molecular Formula |
CH3F4NP2 |
Molecular Weight |
166.983 g/mol |
IUPAC Name |
N,N-bis(difluorophosphanyl)methanamine |
InChI |
InChI=1S/CH3F4NP2/c1-6(7(2)3)8(4)5/h1H3 |
InChI Key |
YZBDLZHLNDYNEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(P(F)F)P(F)F |
Origin of Product |
United States |
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